molecular formula C8H21Cl2N3O B594878 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride CAS No. 1337881-96-5

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride

Cat. No.: B594878
CAS No.: 1337881-96-5
M. Wt: 246.176
InChI Key: YRVUXSJCGFYHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of an isopropyl group, a methylamino group, and an aminoethyl group attached to an acetamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of isopropylamine with methylamine to form N-isopropyl-N-methylamine.

    Acetamide Formation: The intermediate is then reacted with 2-bromoethylamine to form N-(2-aminoethyl)-N-isopropyl-N-methylacetamide.

    Dihydrochloride Salt Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)acetamide: Lacks the isopropyl and methylamino groups.

    N-Isopropylacetamide: Lacks the aminoethyl and methylamino groups.

    N-Methylacetamide: Lacks the isopropyl and aminoethyl groups.

Uniqueness

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride is unique due to the presence of both isopropyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-[methyl(propan-2-yl)amino]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.2ClH/c1-7(2)11(3)6-8(12)10-5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVUXSJCGFYHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.